molecular formula C15H20FN3O4 B3017676 tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate CAS No. 2094506-61-1

tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate

Cat. No.: B3017676
CAS No.: 2094506-61-1
M. Wt: 325.34
InChI Key: VNLPZZAVMRBFBD-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that are derived from carbamic acid . They are often used as protecting groups in organic synthesis, particularly for amines . The tert-butyl group is chosen because it is sterically hindered, which makes it resistant to attack by other reagents .


Synthesis Analysis

Tert-butyl carbamates can be synthesized through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. A subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates consists of a carbamate group (O=C=O) attached to a tert-butyl group (C(CH3)3). The carbamate group is polar and can participate in hydrogen bonding, while the tert-butyl group is nonpolar .


Chemical Reactions Analysis

Tert-butyl carbamates are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Mechanism of Action

The mechanism of action of tert-butyl carbamates in organic reactions often involves the protection of amines. The carbamate group can form a stable complex with the amine, preventing it from reacting with other reagents. The tert-butyl group can then be removed under acidic conditions when the protection is no longer needed .

Future Directions

The future directions in the research and application of tert-butyl carbamates could involve the development of new synthetic methods and applications in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-14(2,3)23-13(21)18-7-15(22)8-19(9-15)12(20)10-4-5-11(16)17-6-10/h4-6,22H,7-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPZZAVMRBFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)C2=CN=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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